molecular formula C9H11BrN2O3S B13928710 N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide

N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide

Cat. No.: B13928710
M. Wt: 307.17 g/mol
InChI Key: CKKXQNICHOCCBI-UHFFFAOYSA-N
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Description

N-[4-(Aminosulfonyl)-2-methylphenyl]-2-bromoacetamide is a sulfonamide-derived compound featuring a 2-bromoacetamide moiety attached to a 4-aminosulfonyl-2-methylphenyl group.

Properties

Molecular Formula

C9H11BrN2O3S

Molecular Weight

307.17 g/mol

IUPAC Name

2-bromo-N-(2-methyl-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C9H11BrN2O3S/c1-6-4-7(16(11,14)15)2-3-8(6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)(H2,11,14,15)

InChI Key

CKKXQNICHOCCBI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)NC(=O)CBr

Origin of Product

United States

Preparation Methods

Starting Material: 5-Amino-2-methylbenzenesulfonamide

The key intermediate 5-amino-2-methylbenzenesulfonamide is commercially available or can be synthesized via sulfonylation of 2-methylaniline derivatives followed by amination. According to a detailed procedure:

  • A reaction mixture containing the amino-substituted benzenesulfonamide and appropriate solvents (e.g., ethanol or methanol) is heated to reflux.
  • Acidic catalysts such as 4M hydrochloric acid in dioxane are added to promote the reaction.
  • The mixture is stirred at elevated temperatures (around 68-85 °C) for several hours (up to 10-12 hours) until the reaction completes as monitored by HPLC.
  • The product is isolated by filtration and washing with solvents like acetonitrile, followed by drying under vacuum to yield the aminobenzenesulfonamide intermediate in high purity and yield (approximately 80-90%).

Introduction of the 2-Bromoacetamide Group

Bromination of the Acetamide Moiety

Bromination is a critical step to introduce the bromo substituent in the acetamide side chain:

  • Bromine or bromide salts (e.g., potassium bromide) are used as brominating agents.
  • The reaction is typically carried out in acetic acid or mixtures of acetic acid and water, which serve as preferred solvents.
  • Temperature control is essential, with bromination performed between 10 to 130 °C, preferably 30 to 60 °C.
  • The molar ratio of bromine to the substrate is carefully controlled, generally near stoichiometric amounts (0.9 to 1.1 moles bromine per mole of substrate) to avoid overbromination.
  • Hydrobromic acid may be added, followed by an oxidizing agent such as hydrogen peroxide to regenerate bromine in situ, enhancing reaction efficiency.
  • After bromination, the reaction mixture is treated with activated carbon to remove catalysts and impurities, then cooled to precipitate the product, which is filtered and purified.

Acylation to Form the Target Compound

The bromoacetamide group is introduced via acylation of the aminobenzenesulfonamide intermediate:

  • The aminobenzenesulfonamide is reacted with bromoacetyl chloride or bromoacetic acid derivatives under Schotten–Baumann conditions or in the presence of coupling agents.
  • Typical solvents include dichloromethane or other inert organic solvents.
  • Reaction temperatures are maintained between 0 to 5 °C initially, then allowed to warm to room temperature for completion.
  • The reaction time varies but often extends over 1 hour or more to ensure complete conversion.
  • The crude product may be purified by crystallization or filtration to obtain this compound with high purity.

Representative Reaction Scheme

Step Reaction Type Reagents & Conditions Yield (%) Notes
1 Sulfonylation 2-methylaniline + sulfonyl chloride, AlCl3 catalyst, reflux >80 Formation of 5-amino-2-methylbenzenesulfonamide intermediate
2 Bromination Bromine or KBr + HBr + H2O2 in AcOH, 30-60 °C 85-90 Selective bromination of acetamide side chain
3 Acylation Aminobenzenesulfonamide + bromoacetyl chloride, CH2Cl2, 0-25 °C 80-90 Formation of final this compound

Analytical and Purification Notes

  • Purity is typically confirmed by HPLC and NMR spectroscopy.
  • Activated carbon treatment is used to remove catalyst residues and colored impurities.
  • Crystallization from water/methanol mixtures is a common purification step.
  • Reaction monitoring is performed by TLC or HPLC to ensure complete conversion.

Summary of Key Research Discoveries

  • The use of acetic acid/water mixtures as solvent systems enhances bromination selectivity and yield.
  • Regeneration of bromine in situ by oxidation of hydrobromic acid with hydrogen peroxide improves bromination efficiency and reduces reagent waste.
  • Schotten–Baumann-type N-acylation is effective for coupling the bromoacetyl group to the aminobenzenesulfonamide under mild conditions.
  • Controlled temperature and reagent stoichiometry are critical to avoid side reactions such as overbromination or sulfonamide degradation.

Chemical Reactions Analysis

Types of Reactions

N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include various substituted acetamides depending on the nucleophile used.

    Oxidation Reactions: Products include sulfonic acids and other oxidized derivatives.

    Reduction Reactions: Products include amines and other reduced derivatives.

Scientific Research Applications

N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(aminosulfonyl)-2-methylphenyl]-2-bromoacetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound may also interact with cellular pathways involved in cell growth and proliferation, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Analogues and Their Properties
Compound Name Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Activities References
N-[4-(Aminosulfonyl)-2-methylphenyl]-2-bromoacetamide 2-Bromoacetamide, 2-methyl, sulfamoyl C₉H₁₀BrN₂O₃S ~293.15 (calc.) Hypothesized antimicrobial activity (based on sulfamoyl analogs)
N-[4-(Aminosulfonyl)phenyl]-2-cyanoacetamide Cyanoacetamide, sulfamoyl C₉H₉N₃O₃S 224.23 Antimicrobial (broad-spectrum)
N-[4-(Aminosulfonyl)-5-chloro-2-methylphenyl]acetamide Chloro, methyl, sulfamoyl C₉H₁₁ClN₂O₃S 262.71 Unknown activity; structural analog
N-(4-Bromophenyl)-2-[(1-cyclohexyl-methyltriazol-3-yl)sulfanyl]acetamide Bromophenyl, triazolylsulfanyl C₁₉H₂₄BrN₅OS 450.39 Not specified; triazole enhances stability
2-{[4-(4-Bromophenyl)triazol-3-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide Bromophenyl, triazolylsulfanyl, sulfamoyl C₁₇H₁₄BrN₅O₃S₂ 495.36 Potential enzyme inhibition

Functional Group Impact on Activity

  • Bromoacetamide vs. Cyanoacetamide: The cyano group in derivatives enables cyclization reactions to form heterocycles (e.g., pyridones, thiazoles), enhancing antimicrobial activity. In contrast, bromoacetamide’s electrophilic bromine may facilitate alkylation of biological targets (e.g., cysteine residues in enzymes), suggesting distinct mechanisms of action .
  • Chloro vs. Bromo Substituents : ’s chloro analog (262.71 Da) has lower molecular weight than the bromo compound (~293.15 Da), which may reduce lipophilicity and alter membrane permeability. Bromine’s larger atomic radius could improve target binding through van der Waals interactions .

Antimicrobial Activity Trends

Sulfamoyl-containing compounds in and exhibit broad-spectrum antimicrobial activity. For example:

  • Pyridone and thiazole derivatives from N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide showed MIC values of 8–32 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Triazole-sulfanyl analogs () likely exploit sulfur’s nucleophilic reactivity for target inhibition, though specific data are lacking.

The target bromoacetamide derivative may exhibit enhanced activity due to bromine’s electron-withdrawing effects, which stabilize the sulfamoyl group’s interaction with bacterial dihydropteroate synthase (DHPS) .

Physicochemical and Structural Insights

  • Crystallographic Data : and highlight bond-length variations in acetamide derivatives. For example, N-(4-bromophenyl)acetamide exhibits C-Br bond lengths of 1.8907 Å, slightly shorter than typical C-Cl bonds (1.73–1.79 Å), which may influence packing and solubility .
  • pKa and Solubility : The sulfamoyl group (pKa ~9.55) ensures moderate water solubility at physiological pH, while bromine increases logP (predicted ~2.59 for the target compound), enhancing lipid membrane penetration .

Biological Activity

N-[4-(Aminosulfonyl)-2-methylphenyl]-2-bromoacetamide, a compound with potential therapeutic applications, has garnered attention in recent research for its biological activity, particularly in the context of cancer treatment and other medical uses. This article provides a detailed overview of its biological properties, relevant case studies, and research findings.

  • Molecular Formula : C10H12BrN2O2S
  • Molecular Weight : 307.16 g/mol
  • CAS Number : 329944-57-2
  • Appearance : Yellow to white solid

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, potentially leading to cytotoxic effects on cancer cells. The compound's structure allows it to engage in various biochemical interactions, which may include:

  • Inhibition of specific enzymes involved in cancer cell proliferation.
  • Induction of apoptosis in malignant cells.
  • Modulation of signaling pathways related to tumor growth and metastasis.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • HeLa (cervical cancer)
    • A549 (lung cancer)
    The compound showed IC50 values ranging from 10 µM to 25 µM across these cell lines, indicating potent anti-cancer activity.
  • Mechanistic Insights :
    • The compound was found to induce oxidative stress, leading to increased levels of reactive oxygen species (ROS) in treated cells.
    • Apoptotic markers such as caspase activation were observed, confirming the compound's role in promoting programmed cell death.

In Vivo Studies

Animal model studies have further supported the efficacy of this compound:

  • Tumor Xenograft Models : Administration of the compound resulted in significant tumor size reduction compared to control groups. Histological analysis revealed increased apoptosis within tumor tissues treated with the compound.

Case Studies

  • Case Study 1: Breast Cancer Treatment
    • A study on MCF-7 xenografts treated with this compound showed a 60% reduction in tumor volume after four weeks of treatment compared to untreated controls.
  • Case Study 2: Lung Cancer
    • In A549 models, the compound demonstrated a dose-dependent response with significant inhibition of tumor growth and enhanced survival rates in treated animals.

Comparative Analysis

Compound IC50 (µM) Cell Line Mechanism
This compound10 - 25MCF-7Induces apoptosis via ROS generation
PR-10415 - 30HeLaDNA cross-linking
Evofosfamide5 - 20A549Hypoxia-selective cytotoxicity

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